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Introduction: Hexacene, a higher-order oligoacene, is a material of significant interest for next-
generation organic electronics due to its narrow HOMO-LUMO bandgap and potential for high
charge carrier mobility.[1] Accurate and reproducible measurement of hole mobility is crucial for
characterizing hexacene-based materials and devices. This document provides detailed
application notes and experimental protocols for three primary techniques used to measure
hole mobility in hexacene single crystals: Time-of-Flight (TOF), Organic Field-Effect Transistor
(OFET), and Space-Charge-Limited Current (SCLC).

Data Presentation: Hole Mobility in Hexacene and
Derivatives

The following table summarizes experimentally determined hole mobility (uh) values for
hexacene crystals and its derivatives, as reported in the literature.
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Time-of-Flight (TOF) Method

Application Notes: The Time-of-Flight (TOF) technique is a direct method for measuring the drift
mobility of charge carriers in the bulk of a semiconductor.[2][3] It is considered a reliable
method for determining intrinsic mobility, as it can minimize influences from contacts and
interfaces.[2] The principle involves generating a sheet of charge carriers near one electrode
using a short pulse of light (typically a laser). These carriers then drift across the sample of
known thickness under a uniform applied electric field. The time it takes for the carriers to reach
the opposite electrode, known as the transit time (tT), is measured from the resulting
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photocurrent transient. The drift mobility (u) can then be calculated using the thickness of the
crystal (L), the applied voltage (V), and the transit time.

Key Advantages:
e Provides a direct measurement of bulk mobility.
» Minimizes effects from electrode injection and contact resistance.

 Allows for the study of mobility as a function of temperature and electric field.

Experimental Protocol for TOF

A. Hexacene Crystal Preparation:

e Synthesis and Purification: Synthesize hexacene from a suitable precursor. Due to its
instability, hexacene is often prepared from a more stable precursor immediately before
crystal growth.

o Crystal Growth: Grow platelet-shaped single crystals of hexacene using a physical vapor
transport (PVT) method.[1] This is typically done in a horizontal tube furnace under a stream

of inert gas (e.g., argon).
o Crystal Selection: Select thin, flat, and visually defect-free crystals for device fabrication.
B. Device Fabrication:

o Bottom Electrode: Deposit a semi-transparent bottom electrode (e.g., a thin layer of gold or
aluminum, ~15-20 nm) onto a suitable substrate (e.g., quartz or glass) using thermal
evaporation.

o Crystal Placement: Carefully place a selected hexacene single crystal onto the semi-
transparent electrode.

o Top Electrode: Deposit a thicker, opaque top electrode (e.g., aluminum or gold, ~80-100 nm)
onto the top surface of the hexacene crystal. This creates a sandwich-type structure
(Substrate/Semi-transparent Electrode/Hexacene Crystal/Top Electrode).
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e Thickness Measurement: Accurately measure the thickness (L) of the hexacene crystal
using a profilometer or a calibrated microscope.

C. Measurement Setup:

« Circuit: Connect the sample in series with a voltage source and a load resistor (or a current
preamplifier). The voltage drop across the resistor is monitored by a fast oscilloscope.

e Light Source: Use a pulsed nitrogen laser (e.g., A = 337 nm) with a short pulse duration (< 5
ns) as the excitation source. The photon energy should be sufficient to be absorbed strongly
in hexacene, ensuring carrier generation occurs close to the semi-transparent electrode.

» Biasing: Apply a DC voltage (V) across the sample. For hole mobility measurements, the
semi-transparent electrode, through which the laser pulse enters, should be positively
biased.

D. Data Acquisition:

o Photogeneration: Fire a single laser pulse through the semi-transparent electrode to
generate a sheet of electron-hole pairs.

 Drift and Detection: Under the applied positive bias, holes will drift towards the negatively
biased top electrode. The oscilloscope records the transient photocurrent as the sheet of
holes moves across the crystal.

o Data Collection: Record the photocurrent transients for a range of applied voltages.
E. Data Analysis:

» Transit Time Determination: The transit time (tT) is identified as the "knee" or inflection point
in the photocurrent transient when plotted on a linear scale, or as the point where the current
begins to drop off in a log-log plot.

» Mobility Calculation: The hole mobility (uh) is calculated using the formula:
o ph=1L2/(V*tT)

o Where L is the crystal thickness, V is the applied voltage, and tT is the transit time.
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« Verification: The mobility should be independent of the applied electric field (\V/L) for a trap-
free material. A plot of 1/tT versus V should be linear and pass through the origin.

TOF Workflow Diagram
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Caption: Workflow for Time-of-Flight (TOF) hole mobility measurement.
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Organic Field-Effect Transistor (OFET) Method

Application Notes: The OFET method is one of the most common techniques for characterizing
charge transport in organic semiconductors.[1] An OFET is a three-terminal device (source,
drain, and gate) where the current between the source and drain is modulated by the voltage
applied to the gate electrode. Charge carriers accumulate at the interface between the
semiconductor and the gate dielectric, forming a conductive channel. Mobility is extracted from
the transistor's transfer characteristics (drain current vs. gate voltage). It is important to note
that FET mobility reflects transport in a very thin layer (~2-10 nm) at the dielectric interface and
can be sensitive to surface morphology, traps, and the quality of the interface.[4][5]

Key Advantages:
» Device structure is relevant to practical applications.

o Allows for the determination of other key parameters like the on/off ratio and threshold
voltage.

Experimental Protocol for OFET

A. Hexacene Crystal Preparation:

o Crystal Growth: Grow high-quality, thin platelet single crystals of hexacene via the physical
vapor transport (PVT) method.[1]

B. Device Fabrication (Flip-Crystal Method): The "flip-crystal" technique is often used for single-
crystal OFETs to avoid depositing materials directly onto the pristine crystal surface, which can
introduce defects.[5][6]

e Substrate Preparation: Use a heavily doped silicon wafer (n*+-Si) as the gate electrode with
a thermally grown silicon dioxide (SiO2) layer (e.g., 200-300 nm) as the gate dielectric.

» Contact Deposition: Pattern the source and drain electrodes (e.g., Cr/Au, 5 nm/50 nm)
directly onto the SiOz surface using photolithography and thermal evaporation. The distance
between these electrodes defines the channel length (L), and their width defines the channel
width (W).
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o Surface Treatment (Optional but Recommended): Treat the SiO2 surface with a self-
assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular
ordering and device performance.

o Crystal Lamination: Carefully place a pre-selected hexacene single crystal over the pre-
patterned source and drain electrodes. The van der Waals forces are typically sufficient to
hold the crystal in place. This "flip" ensures the pristine, untouched surface of the crystal is in
contact with the dielectric.

C. Measurement Setup:

o Probe Station: Place the fabricated device in a probe station, which can be under vacuum or
in an inert atmosphere (e.g., nitrogen or argon) to protect the hexacene from degradation.

o Connections: Use micromanipulators to make electrical contact with the source, drain, and
gate (wafer backside) electrodes.

o Parameter Analyzer: Connect the probes to a semiconductor parameter analyzer (e.g.,
Keysight B1500A or similar) to apply voltages and measure currents.

D. Data Acquisition:

o Output Characteristics: Measure the drain current (ID) as a function of the drain-source
voltage (VDS) for several different gate-source voltages (VGS).

o Transfer Characteristics: Measure ID as a function of VGS at a fixed, high VDS (saturation
regime).

E. Data Analysis:

» Mobility Calculation (Saturation Regime): The hole mobility is typically calculated from the
transfer curve in the saturation regime using the following equation:

o ID=(W/2L)*Ci*ph*(VGS - VT)?

o Where W is the channel width, L is the channel length, Ci is the capacitance per unit area
of the gate dielectric, and VT is the threshold voltage.
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 Extraction: Rearrange the equation and plot V|ID| versus VGS. The slope of the linear portion
of this plot is equal to V((W * Ci * pyh) / 2L). The mobility (uh) can be extracted from this

slope.

o ph=(2L/ (W * Ci)) * (slope)?

OFET Workflow Diagram
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Caption: Workflow for OFET hole mobility measurement using the flip-crystal method.
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Space-Charge-Limited Current (SCLC) Method

Application Notes: The SCLC method is an all-electrical technique used to determine the bulk
charge carrier mobility in semiconductors and insulators.[7] The measurement relies on
fabricating a single-carrier (in this case, hole-only) device. When an external voltage is applied,
one contact (the anode) injects holes into the hexacene. At a sufficiently high voltage, the
injected charge density exceeds the intrinsic free carrier density, and the current becomes
limited by the space charge of these injected carriers. In the ideal trap-free case, the current-
voltage relationship is described by the Mott-Gurney law.[7]

Key Advantages:
¢ Provides information about bulk mobility.
» Relatively simple device structure and measurement setup.

o Can also be used to probe trap state densities.

Experimental Protocol for SCLC

A. Hexacene Crystal Preparation:

o Crystal Growth: Grow thin single crystals of hexacene using the PVT method, as described
previously.

B. Device Fabrication (Hole-Only Device):

o Substrate and Anode: Start with a substrate (e.g., glass) patterned with a high work function
material for the anode to ensure efficient hole injection. Indium Tin Oxide (ITO) or a thin layer
of Gold (Au) are common choices.

o Crystal Placement: Place the hexacene crystal onto the anode.

o Cathode: Deposit a cathode with a low work function (e.g., Al, Ca) or a material that blocks
electron injection on top of the crystal. The key is that this contact should be a poor injector
of electrons to ensure the device is "hole-only."” This creates a sandwich structure similar to
the TOF device.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.fluxim.com/research-blogs/charge-carrier-mobility-measurement-techniques
https://www.benchchem.com/product/b032393?utm_src=pdf-body
https://www.fluxim.com/research-blogs/charge-carrier-mobility-measurement-techniques
https://www.benchchem.com/product/b032393?utm_src=pdf-body
https://www.benchchem.com/product/b032393?utm_src=pdf-body
https://www.benchchem.com/product/b032393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Thickness Measurement: Accurately measure the thickness (L) of the hexacene crystal.
C. Measurement Setup:

o Connections: Connect the device to a source-measure unit (SMU) or a semiconductor
parameter analyzer.

e Environment: Perform measurements in an inert atmosphere or vacuum to prevent
degradation.

D. Data Acquisition:

e J-V Curve: Apply a voltage sweep across the device and measure the resulting current. Plot
the current density (J = Current / Device Area) as a function of the applied voltage (V).

E. Data Analysis:

« |dentify SCLC Regime: On a log-log plot of J versus V, the SCLC regime is identified by a
region where the current has a V2 dependence (a slope of 2). At low voltages, the behavior
may be ohmic (J « V, slope of 1).

» Mobility Calculation: In the trap-free SCLC regime, the current density is given by the Mott-
Gurney Law:

o J=(9/8) * €0 * er * ph * (V2/ L3)

o Where ¢o is the permittivity of free space, er is the relative dielectric constant of hexacene
(typically assumed to be ~3-4 for organic semiconductors), ph is the hole mobility, V is the
voltage, and L is the crystal thickness.

o Extraction: To extract the mobility, plot J versus V2. The resulting graph should be linear in
the SCLC region. The mobility can be calculated from the slope of this line.

o ph=(8*L3/(9 *¢€o*er)) *slope

SCLC Workflow Diagram
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Caption: Workflow for Space-Charge-Limited Current (SCLC) hole mobility measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


http://fulltext.calis.edu.cn/nature/nchem/4/7/nchem.1381.pdf
https://conservancy.umn.edu/server/api/core/bitstreams/18240605-d4c3-4d1f-b3f4-31a29bb875ab/content
https://www.researchgate.net/publication/353743694_Time-of-Flight_Method_for_Determining_the_Drift_Mobility_in_Organic_Semiconductors
https://pubs.aip.org/aip/jap/article/96/4/2080/926376/Hole-mobility-in-organic-single-crystals-measured
https://arxiv.org/pdf/cond-mat/0403210
https://www.semanticscholar.org/paper/Hole-mobility-in-organic-single-crystals-measured-a-Goldmann-Haas/625ff56f6be5e824a06eecf136a355786d8a00d2
https://www.semanticscholar.org/paper/Hole-mobility-in-organic-single-crystals-measured-a-Goldmann-Haas/625ff56f6be5e824a06eecf136a355786d8a00d2
https://www.fluxim.com/research-blogs/charge-carrier-mobility-measurement-techniques
https://www.fluxim.com/research-blogs/charge-carrier-mobility-measurement-techniques
https://www.benchchem.com/product/b032393#techniques-for-measuring-hole-mobility-in-hexacene-crystals
https://www.benchchem.com/product/b032393#techniques-for-measuring-hole-mobility-in-hexacene-crystals
https://www.benchchem.com/product/b032393#techniques-for-measuring-hole-mobility-in-hexacene-crystals
https://www.benchchem.com/product/b032393#techniques-for-measuring-hole-mobility-in-hexacene-crystals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032393?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

